molecular formula C24H24N4O3S B13124398 1,4,5,8-Tetraamino-2-(butylsulfanyl)-7-phenoxyanthracene-9,10-dione CAS No. 88605-79-2

1,4,5,8-Tetraamino-2-(butylsulfanyl)-7-phenoxyanthracene-9,10-dione

Katalognummer: B13124398
CAS-Nummer: 88605-79-2
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: GXCIEWFXOHODKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,5,8-Tetraamino-2-(butylthio)-7-phenoxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino groups, a butylthio group, and a phenoxy group attached to an anthracene-9,10-dione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2-(butylthio)-7-phenoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common approach starts with the functionalization of anthracene-9,10-dione, followed by the introduction of amino groups, butylthio groups, and phenoxy groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,5,8-Tetraamino-2-(butylthio)-7-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydro form.

    Substitution: The amino, butylthio, and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and phenols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

1,4,5,8-Tetraamino-2-(butylthio)-7-phenoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials.

Wirkmechanismus

The mechanism of action of 1,4,5,8-Tetraamino-2-(butylthio)-7-phenoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form strong interactions with biological macromolecules, leading to inhibition or activation of specific pathways. For example, its amino groups can form hydrogen bonds with enzyme active sites, while the butylthio and phenoxy groups can enhance its lipophilicity and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,4,5,8-Tetraamino-2,7-bis(butylthio)-9,10-anthracenedione
  • 1,4,5,8-Tetraamino-2,7-bis(4-ethoxyphenoxy)-9,10-anthracenedione

Uniqueness

1,4,5,8-Tetraamino-2-(butylthio)-7-phenoxyanthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

88605-79-2

Molekularformel

C24H24N4O3S

Molekulargewicht

448.5 g/mol

IUPAC-Name

1,4,5,8-tetraamino-2-butylsulfanyl-7-phenoxyanthracene-9,10-dione

InChI

InChI=1S/C24H24N4O3S/c1-2-3-9-32-16-11-14(26)18-20(22(16)28)24(30)19-17(23(18)29)13(25)10-15(21(19)27)31-12-7-5-4-6-8-12/h4-8,10-11H,2-3,9,25-28H2,1H3

InChI-Schlüssel

GXCIEWFXOHODKA-UHFFFAOYSA-N

Kanonische SMILES

CCCCSC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OC4=CC=CC=C4)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.